CID 21940867

Description

This absence suggests either a typographical error in the CID or that the compound falls outside the scope of the studies cited here. To maintain scientific rigor, this article will instead focus on general methodologies for compound comparison and illustrate these principles using documented examples from the evidence.

Properties

Molecular Formula |

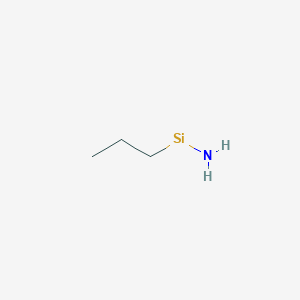

C3H9NSi |

|---|---|

Molecular Weight |

87.20 g/mol |

InChI |

InChI=1S/C3H9NSi/c1-2-3-5-4/h2-4H2,1H3 |

InChI Key |

BOQBXCDLVCECDD-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Si]N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 21940867” involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under mechanical grinding with a manganese catalyst, magnesium metal, and specific reaction conditions to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 21940867” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .

Common Reagents and Conditions:

Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Often utilizes halogenated compounds and catalysts to facilitate the substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Compound “CID 21940867” has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of compound “CID 21940867” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Framework for Comparative Analysis of Chemical Compounds

Comparative studies of chemical compounds typically evaluate:

- Structural features (e.g., functional groups, stereochemistry, backbone modifications).

- Pharmacological activity (e.g., enzyme inhibition, receptor binding).

- Physicochemical properties (e.g., solubility, logP, molecular weight).

- Biological outcomes (e.g., efficacy, toxicity, metabolic stability).

Key evidence-based examples include:

Structural Comparisons

(Figure 8) highlights betulin-derived inhibitors , such as:

- Betulin (CID 72326) : A pentacyclic triterpene with a lupane skeleton.

Table 1: Structural Comparison of Betulin Derivatives

| Compound Name | CID | Key Structural Features | Bioactivity |

|---|---|---|---|

| Betulin | 72326 | Lupane backbone, hydroxyl groups at C-3/C-28 | Anti-inflammatory, antiviral |

| 3-O-Caffeoyl Betulin | 10153267 | Caffeoyl ester at C-3 | Enhanced solubility, potential anticancer |

| Betulinic Acid | 64971 | Carboxylic acid group at C-28 | HIV-1 protease inhibition, antitumor |

This table illustrates how functional group modifications (e.g., esterification, oxidation) alter bioactivity and physicochemical profiles .

Functional Comparisons

discusses chemotherapy-induced diarrhea (CID) and compares therapeutic outcomes of compounds like irbesartan (CID 3749) and troglitazone (CID 5591) . These inhibitors target bile acid transporters or nuclear receptors, demonstrating how structural diversity drives divergent mechanisms of action .

Case Study: Oscillatoxin Derivatives ()

compares oscillatoxin analogs, emphasizing how methylation and backbone elongation affect toxicity and bioactivity:

Table 2: Oscillatoxin Derivatives and Bioactivity

| Compound Name | CID | Structural Variation | Reported Activity |

|---|---|---|---|

| Oscillatoxin D | 101283546 | Core macrocyclic structure | Cytotoxic, ion channel modulation |

| 30-Methyl-Oscillatoxin D | 185389 | Methyl group at C-30 | Increased metabolic stability |

| Oscillatoxin E | 156582093 | Extended side chain | Enhanced receptor binding |

These modifications highlight the role of stereoelectronic effects and hydrophobicity in modulating biological interactions .

Methodological Insights from Machine Learning ()

(Table 8) employs descriptor-based models to predict placental transfer classes (C/NC) for compounds similar to Tubocuraine (CID 6000) . Parameters such as logP , molecular weight , and hydrogen-bonding capacity are critical discriminators. For example:

- Tubocuraine (CID 6000) : High molecular weight (>500 Da) limits placental transfer.

- Analog A (CID unspecified) : Reduced logP (<3) correlates with improved transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.